trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride
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Overview
Description
trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride: is a chemical compound with the molecular formula C14H20N2O3·HCl. It is a white solid with a molecular weight of 300.79 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the amino group:
Hydroxymethylation: The hydroxymethyl group is introduced at the 4-position of the piperidine ring.
Esterification: The carboxylic acid group is esterified with benzyl alcohol to form the benzyl ester.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trans-3-Amino-4-carboxypiperidine-1-carboxylic acid benzyl ester.
Reduction: Formation of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals
Biology: : In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: : This compound has potential applications in the development of new drugs. Its structure can be modified to create derivatives with improved pharmacological properties.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl ester group can interact with hydrophobic regions of proteins, affecting their function. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester: This compound has a similar structure but with a tert-butoxycarbonyl protecting group instead of an amino group.
trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride: This compound has an ethyl ester group instead of a benzyl ester group.
Uniqueness: The unique combination of functional groups in trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride allows for specific interactions with biological molecules, making it valuable in scientific research and industrial applications. Its ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry .
Properties
IUPAC Name |
benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSXTQARKUBRMS-KZCZEQIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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